7-Bromofuro[3,4-c]pyridine-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromofuro[3,4-c]pyridine-1,3-dione is a heterocyclic compound that features a fused furan and pyridine ring system with a bromine atom at the 7th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromofuro[3,4-c]pyridine-1,3-dione typically involves the annulation of the pyridine ring with a furan moiety. One common method includes the reaction of 4-bromo-2-hydroxy-3-nitropyridine with ethyl acetoacetate under basic conditions, followed by cyclization and bromination steps . The reaction conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide and solvents such as dimethylformamide or tetrahydrofuran.
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated systems for precise control of reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromofuro[3,4-c]pyridine-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific examples are less common.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases.
Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and sodium borohydride for reduction are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation might produce a corresponding ketone or aldehyde .
Wissenschaftliche Forschungsanwendungen
7-Bromofuro[3,4-c]pyridine-1,3-dione has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor for the synthesis of potential therapeutic agents, including analgesics and sedatives.
Biological Studies: The compound is investigated for its biological activities, such as anti-inflammatory and anticancer properties.
Chemical Biology: It serves as a building block for the synthesis of fluorescent probes and other bioactive molecules.
Material Science: The compound is explored for its potential use in the development of new materials with unique electronic properties.
Wirkmechanismus
The mechanism by which 7-Bromofuro[3,4-c]pyridine-1,3-dione exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For instance, derivatives of this compound have been shown to inhibit certain enzymes involved in pain and inflammation pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolo[3,4-c]pyridine-1,3-dione: This compound shares a similar core structure but lacks the bromine atom, which can significantly alter its reactivity and biological activity.
Furo[3,4-c]pyridine-1,3-dione:
Uniqueness
The presence of the bromine atom in 7-Bromofuro[3,4-c]pyridine-1,3-dione makes it a versatile intermediate for further functionalization.
Eigenschaften
Molekularformel |
C7H2BrNO3 |
---|---|
Molekulargewicht |
228.00 g/mol |
IUPAC-Name |
7-bromofuro[3,4-c]pyridine-1,3-dione |
InChI |
InChI=1S/C7H2BrNO3/c8-4-2-9-1-3-5(4)7(11)12-6(3)10/h1-2H |
InChI-Schlüssel |
TXVRACDJFODOCU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=C(C=N1)Br)C(=O)OC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.